molecular formula C23H21N3 B8460638 3-(Cyclopropylethynyl)-5,6-di-p-tolylpyrazin-2-amine

3-(Cyclopropylethynyl)-5,6-di-p-tolylpyrazin-2-amine

Cat. No. B8460638
M. Wt: 339.4 g/mol
InChI Key: HQZJOZUZLSPLDU-UHFFFAOYSA-N
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Patent
US08937069B2

Procedure details

A solution of 3-bromo-5,6-di-p-tolylpyrazin-2-amine (step 3) (440 mg, 1.24 mmol) in dioxane (5 ml) was degassed with N2 and treated with triethylamine (1.558 ml, 11.18 mmol), ethynylcyclopropane (0.210 ml, 2.484 mmol), copper(I) iodide (71.0 mg, 0.373 mmol) and PdCl2(dppf)-CH2Cl2-adduct (101 mg, 0.124 mmol). After stirring at room temperature for 16 hours, the reaction mixture was concentrated under reduced pressure and dry loaded onto silica using DCM (10 ml). Purification of the crude product by chromatography on silica eluting with 0-20% EtOAc in iso-hexane afforded the titled compound as a beige coloured solid;
Quantity
440 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.558 mL
Type
reactant
Reaction Step Two
Quantity
0.21 mL
Type
reactant
Reaction Step Two
Name
copper(I) iodide
Quantity
71 mg
Type
catalyst
Reaction Step Two
Quantity
101 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([NH2:22])=[N:4][C:5]([C:15]2[CH:20]=[CH:19][C:18]([CH3:21])=[CH:17][CH:16]=2)=[C:6]([C:8]2[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=2)[N:7]=1.N#N.C(N(CC)CC)C.[C:32]([CH:34]1[CH2:36][CH2:35]1)#[CH:33]>O1CCOCC1.[Cu]I.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(Cl)Cl>[CH:34]1([C:32]#[C:33][C:2]2[C:3]([NH2:22])=[N:4][C:5]([C:15]3[CH:20]=[CH:19][C:18]([CH3:21])=[CH:17][CH:16]=3)=[C:6]([C:8]3[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=3)[N:7]=2)[CH2:36][CH2:35]1 |f:6.7.8.9.10|

Inputs

Step One
Name
Quantity
440 mg
Type
reactant
Smiles
BrC=1C(=NC(=C(N1)C1=CC=C(C=C1)C)C1=CC=C(C=C1)C)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
1.558 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.21 mL
Type
reactant
Smiles
C(#C)C1CC1
Name
copper(I) iodide
Quantity
71 mg
Type
catalyst
Smiles
[Cu]I
Name
Quantity
101 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
dry
CUSTOM
Type
CUSTOM
Details
Purification of the crude product by chromatography on silica eluting with 0-20% EtOAc in iso-hexane

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C1(CC1)C#CC=1C(=NC(=C(N1)C1=CC=C(C=C1)C)C1=CC=C(C=C1)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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